molecular formula C6Cl6O B1202336 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one CAS No. 21306-21-8

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one

Cat. No. B1202336
CAS RN: 21306-21-8
M. Wt: 300.8 g/mol
InChI Key: BBLJNWQYENOWPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one involves complex chemical reactions. For instance, the synthesis of related cyclohexadiene compounds like 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene was achieved from 1,4-dilithiotetrapheynylbutadiene and 1,2-dichlorotetramethyldisilane (Nakadaira & Sakurai, 1973). Such syntheses often involve multiple steps and various reagents to achieve the final product.

Molecular Structure Analysis

The molecular structure of cyclohexadiene compounds, including 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one, is characterized by the presence of cyclohexadiene rings. These rings often show unique structural features. For example, in the structure of 3-(2,4-dichlorophenyl)-4-dydroxy-5-cyclohexanyl-△3-dihydrofuran-2-one, a related compound, the cyclohexene unit has a quasi-chair conformation (Zhao et al., 2009).

Chemical Reactions and Properties

Compounds in the cyclohexadiene family, including 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one, participate in various chemical reactions. For instance, in the study of 5-Chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene, the compound was synthesized through reactions of chloropentafluorobenzene with chlorine trifluoride (Obaleye & Sams, 1983). These reactions reflect the reactivity and stability of such compounds under different conditions.

Physical Properties Analysis

The physical properties of cyclohexadiene derivatives can vary significantly. Factors such as molecular symmetry, substituents, and conformational aspects greatly influence these properties. For example, studies on similar compounds like 3,6-connected cyclohexadiene chains have shown that their physical properties, like translational diffusion coefficients, can be assessed through techniques like dynamic light scattering (Golling et al., 2015).

Chemical Properties Analysis

The chemical properties of 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one are influenced by the presence of chloro groups and the cyclohexadiene core. These groups can affect the compound's reactivity, stability, and interactions with other chemicals. For instance, the addition of chlorine and bromine to 1,2,3,4,7,7-hexachloro-5-methylnorbornadiene, a compound with a similar structure, results in the formation of different isomers, indicating the reactivity of the chloro groups and the influence of the cyclohexadiene structure (Adams & Davies, 1980).

Scientific Research Applications

1. Organocatalytic Asymmetric α-Chlorination of 1,3-Dicarbonyl Compounds

  • Application Summary: This compound is used as an electrophilic chlorine source in the organocatalytic asymmetric α-chlorination of 1,3-dicarbonyl compounds. This process is catalyzed by 2-aminobenzimidazole derivatives .
  • Methods of Application: The best results were obtained when combining catalyst 1 with 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one and catalyst 2 with NCS or N-chlorophthalimide .
  • Results: The studied catalytic chlorination reaction is quite sensitive to the catalyst/electrophile combination. The reaction achieved up to 50% enantiomeric excess (ee) using this compound as an electrophilic chlorine source .

Catalyst

  • Application Summary: This compound can be used as a catalyst in certain chemical reactions .
  • Results: The use of this compound as a catalyst can potentially improve the efficiency of certain chemical reactions .

3. Catalyst in Chemical Synthesis

  • Application Summary: This compound can be used as a catalyst in certain chemical reactions .
  • Results: The use of this compound as a catalyst can potentially improve the efficiency of certain chemical reactions .

Safety And Hazards

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one is classified as an irritant. It can cause irritation to the eyes, respiratory system, and skin . Safety precautions include avoiding contact with skin and eyes .

properties

IUPAC Name

2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl6O/c7-1-2(8)4(10)6(11,12)5(13)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLJNWQYENOWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175569
Record name 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one

CAS RN

21306-21-8
Record name 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021306218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one
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